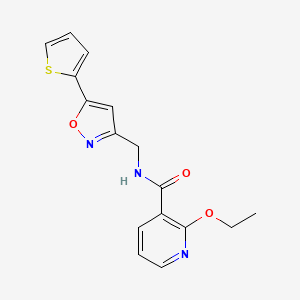
2-ethoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)nicotinamide is a compound that can be inferred to have been derived from nicotinic acid, a natural product found in plants and animals. This compound appears to be a part of a class of chemicals that have been modified for potential use in agricultural applications, such as herbicides or fungicides. The presence of a thiophene moiety suggests that it may share some chemical properties with other thiophene-containing nicotinamide derivatives, which have been shown to possess significant biological activities .
Synthesis Analysis
The synthesis of related compounds typically involves the coupling of nicotinic acid with various aryl groups or heterocycles. For instance, a series of N-(arylmethoxy)-2-chloronicotinamides were designed and synthesized, which involved the introduction of an arylmethoxy group into the nicotinamide structure . Similarly, the synthesis of N-(thiophen-2-yl) nicotinamide derivatives was achieved by splicing nicotinic acid with a sulfur-containing heterocycle, thiophene . These methods suggest that the synthesis of 2-ethoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)nicotinamide would likely involve a similar strategy of coupling nicotinic acid with an ethoxy and thiophenyl-isoxazole moiety.
Molecular Structure Analysis
The molecular structure of related nicotinamide derivatives has been characterized using various spectroscopic techniques such as NMR and HRMS . X-ray diffraction (XRD) has also been used to determine the structure of a novel ethyl nicotinate derivative . These techniques would be applicable in analyzing the molecular structure of 2-ethoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)nicotinamide to confirm its synthesis and to elucidate its three-dimensional conformation.
Chemical Reactions Analysis
The chemical reactions involving nicotinamide derivatives can be complex, depending on the substituents attached to the nicotinic acid core. The introduction of various functional groups can lead to different reactivity patterns. For example, the presence of a chloro group as seen in some derivatives can facilitate further substitution reactions . The thiophene and isoxazole rings in the compound of interest may also participate in various chemical reactions, potentially affecting the biological activity of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of nicotinamide derivatives are influenced by their molecular structure. The presence of heterocycles like thiophene and isoxazole in the compound of interest suggests that it may have certain solubility characteristics, stability under various conditions, and a specific range of melting and boiling points. These properties are crucial for the practical application of such compounds as herbicides or fungicides, as they determine the compound's behavior in the environment and its efficacy in plant protection .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical PropertiesResearchers have developed methodologies for synthesizing nicotinamide derivatives, showcasing the compound's role in exploring novel chemical structures. For instance, a study detailed the synthesis of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)nicotinamide derivatives, evaluating their binding to 5-HT3 and dopamine D2 receptors, highlighting the structural versatility and potential receptor interaction capabilities of such compounds (Hirokawa et al., 1998). This suggests a methodological foundation for synthesizing and testing nicotinamide derivatives, including compounds structurally related to "2-ethoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)nicotinamide."
Antiprotozoal and Antineoplastic Activities
Nicotinamide derivatives have been investigated for their antiprotozoal and antineoplastic activities, indicating the potential therapeutic applications of these compounds. A study on the synthesis and antiprotozoal activity of aza-analogues of furamidine, including nicotinamide derivatives, demonstrated significant activity against Trypanosoma and Plasmodium species, suggesting these compounds' relevance in developing new treatments for protozoal infections (Ismail et al., 2003). Similarly, the antineoplastic activities of 6-substituted nicotinamides against cancer cell lines provide insight into the compound's potential utility in cancer research and therapy development (Ross, 1967).
Corrosion Inhibition
The application of nicotinamide derivatives in corrosion inhibition highlights their utility in industrial chemistry. A study focusing on the corrosion inhibition effect and adsorption behaviour of nicotinamide derivatives on mild steel in hydrochloric acid solution showcased these compounds' effectiveness in protecting industrial materials, opening avenues for their application in material science and engineering (Chakravarthy et al., 2014).
Safety and Hazards
Zukünftige Richtungen
Given the unique structure of this compound and its potential applications in drug development and material science, future research could explore these areas further. The presence of the isoxazole and thiophene rings, in particular, could make this compound a subject of interest in the development of new pharmacologically active agents .
Wirkmechanismus
Target of Action
The primary target of 2-ethoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)nicotinamide is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft of the neuromuscular junction. By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Mode of Action
The compound interacts with AChE by binding to its active site, thereby inhibiting the enzyme’s activity . This interaction prevents the breakdown of acetylcholine, leading to an increase in its concentration at the synaptic cleft . The increased acetylcholine levels enhance the transmission of signals across the synapse, affecting various physiological processes .
Biochemical Pathways
The inhibition of AChE affects the cholinergic pathway, which plays a crucial role in memory and learning processes, among other functions . By increasing the concentration of acetylcholine in the synaptic cleft, the compound enhances the transmission of signals in this pathway . This can have downstream effects on various physiological processes, including muscle contraction and heart rate .
Result of Action
The primary result of the compound’s action is the enhancement of cholinergic transmission due to increased acetylcholine levels . This can lead to various molecular and cellular effects, depending on the specific physiological processes influenced by the cholinergic pathway . For instance, it could enhance memory and learning processes or affect muscle contraction and heart rate .
Eigenschaften
IUPAC Name |
2-ethoxy-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-2-21-16-12(5-3-7-17-16)15(20)18-10-11-9-13(22-19-11)14-6-4-8-23-14/h3-9H,2,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEZDWSBMATAHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)NCC2=NOC(=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)nicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

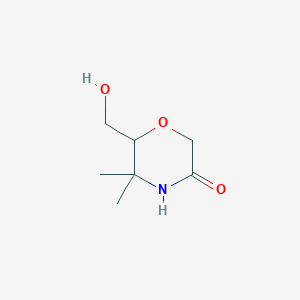
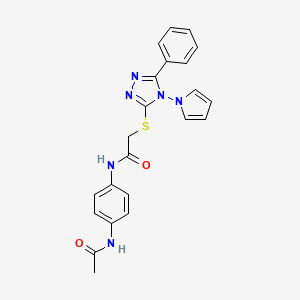
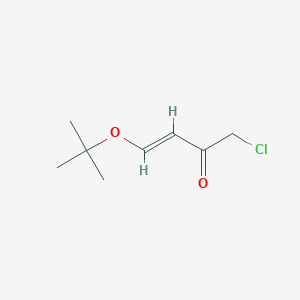
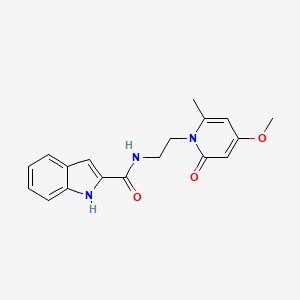
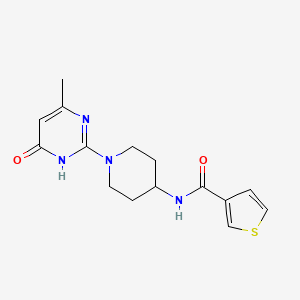

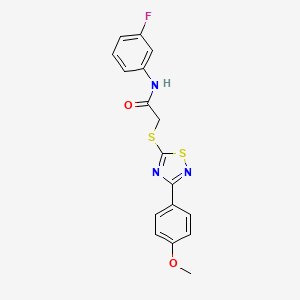
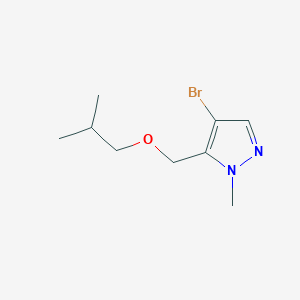
![N-(4-fluorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3012893.png)
![4-(2-Methoxyethoxy)-3-[(prop-2-yn-1-yl)amino]benzonitrile](/img/structure/B3012894.png)
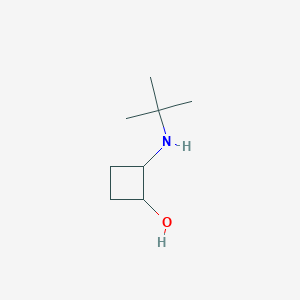
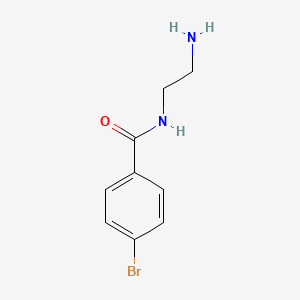
![N-benzyl-2-(benzylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B3012901.png)
![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B3012903.png)